molecular formula C10H7BrClN B8795991 5-Bromo-6-chloro-2-methylquinoline CAS No. 80290-19-3

5-Bromo-6-chloro-2-methylquinoline

Cat. No.: B8795991
CAS No.: 80290-19-3
M. Wt: 256.52 g/mol
InChI Key: AFRCIAQUASVGNF-UHFFFAOYSA-N
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Description

5-Bromo-6-chloro-2-methylquinoline is a halogenated quinoline derivative characterized by bromine and chlorine substituents at the 5- and 6-positions, respectively, and a methyl group at the 2-position. Its molecular formula is C₁₀H₇BrClN, with a molecular weight of 264.53 g/mol. The compound’s synthesis typically involves halogenation and alkylation steps, as inferred from related methodologies in substituted quinoline preparations .

Properties

CAS No.

80290-19-3

Molecular Formula

C10H7BrClN

Molecular Weight

256.52 g/mol

IUPAC Name

5-bromo-6-chloro-2-methylquinoline

InChI

InChI=1S/C10H7BrClN/c1-6-2-3-7-9(13-6)5-4-8(12)10(7)11/h2-5H,1H3

InChI Key

AFRCIAQUASVGNF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C(=C(C=C2)Cl)Br

Origin of Product

United States

Comparison with Similar Compounds

Halogen-Substituted Derivatives

Halogen substitution significantly impacts electronic properties and binding interactions. Key analogs include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Differences vs. Target Compound Reference
5-Bromo-6-fluoro-2-methylquinoline Br (5), F (6), CH₃ (2) C₁₀H₇BrFN 240.07 80290-18-2 Chlorine replaced with fluorine; reduced steric bulk and electronegativity shift
6-Bromo-4-chloro-2-methylquinoline Br (6), Cl (4), CH₃ (2) C₁₀H₇BrClN 264.53 860195-69-3 Halogen positions swapped (Br at 6, Cl at 4); altered electronic distribution
5-Bromo-2-chloronicotinic acid derivatives Br (5), Cl (2) on pyridine Varies Varies Unpublished Pyridine core vs. quinoline; distinct aromatic system

Analysis :

  • Fluorine substitution (5-Bromo-6-fluoro-2-methylquinoline) reduces molecular weight and may enhance metabolic stability compared to chlorine .

Alkyl/Alkoxy-Modified Derivatives

Alkyl and alkoxy groups influence solubility and lipophilicity:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Differences vs. Target Compound Reference
5-Bromo-6-methoxy-2-methylquinoline Br (5), OCH₃ (6), CH₃ (2) C₁₁H₁₀BrNO 268.11 366445-82-1 Chlorine replaced with methoxy; increased electron-donating capacity
5-Bromo-8-methoxy-2-methylquinoline Br (5), OCH₃ (8), CH₃ (2) C₁₁H₁₀BrNO 268.11 103862-55-1 Methoxy at 8-position; altered spatial orientation
Ethyl 4-chloro-2-methylquinoline-6-carboxylate Cl (4), COOEt (6), CH₃ (2) C₁₃H₁₂ClNO₂ 265.70 100375-87-9 Carboxylate ester at 6-position; enhanced polarity

Analysis :

  • Positional alkoxy shifts (e.g., 8-methoxy vs. 6-methoxy) dramatically alter molecular conformation, impacting π-π stacking in biological targets .

Structural Isomers and Core Modifications

Core modifications can redefine pharmacological profiles:

Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) CAS Number Key Differences vs. Target Compound Reference
5-Bromo-6-chloro-2-methylisoquinoline Isoquinoline C₁₀H₇BrClN 264.53 34551-41-2 Isoquinoline core (benzopyridine) vs. quinoline; distinct ring fusion
5-Bromo-6-fluoroquinoline Quinoline C₉H₅BrFN 234.05 107224-21-5 Methyl group absent; reduced steric hindrance

Analysis :

  • Methyl group absence (5-Bromo-6-fluoroquinoline) may increase rotational freedom but decrease membrane permeability .

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